molecular formula C14H12N4 B8009848 6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile

6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B8009848
M. Wt: 236.27 g/mol
InChI Key: YRKLYVUFJNJGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both a quinoline and a pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyrimidine-4-carbonitrile is unique due to its combined quinoline and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-9-12-8-14(17-10-16-12)18-7-3-5-11-4-1-2-6-13(11)18/h1-2,4,6,8,10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLYVUFJNJGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=NC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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